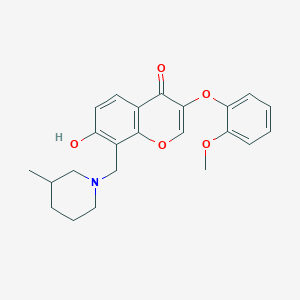
7-hydroxy-3-(2-methoxyphenoxy)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-3-(2-methoxyphenoxy)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H25NO5 and its molecular weight is 395.455. The purity is usually 95%.
BenchChem offers high-quality 7-hydroxy-3-(2-methoxyphenoxy)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-hydroxy-3-(2-methoxyphenoxy)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthetic Methodologies: Research has demonstrated efficient synthetic routes for similar chromen-4-one derivatives, highlighting the compound's relevance in organic synthesis and chemical modifications. For instance, a study by Coelho et al. (1992) discussed a convenient synthesis method for (±)-4-Prenylpterocarpin, which could be applied to similar compounds for exploring diverse chemical properties and reactions (Coelho et al., 1992).
Antimicrobial Activity
- Antibacterial and Antifungal Activities: Mandala et al. (2013) synthesized novel chromen-2-one derivatives and evaluated their antimicrobial activity, showing significant antibacterial and antifungal effects. This suggests that structurally related compounds could also possess antimicrobial properties and serve as potential leads for new antimicrobial agents (Mandala et al., 2013).
Structural Analysis and Properties
- Crystal Structure Analysis: Studies on compounds like micromelin and modified rotenoids provide insights into the crystal structure, offering a basis for understanding the molecular geometry, intermolecular interactions, and properties of similar compounds. For example, Fun et al. (2011) and Chantrapromma et al. (2005) have contributed to the structural analysis through X-ray crystallography, enhancing the understanding of such compounds' solid-state properties and potential applications in material science (Fun et al., 2011); (Chantrapromma et al., 2005).
Potential Biological Activities
- Neuroprotective and Antioxidant Roles: A study on a new synthetic derivative of coumarin (IMM-H004) has shown that such compounds can exhibit antioxidant and neuroprotective roles, suggesting potential applications in neurological disorder treatments or as protective agents against oxidative stress (Zuo et al., 2015).
Fluorescence and Sensing Applications
- Fluorescence Properties: Certain chromen-4-one derivatives exhibit excellent fluorescence properties, which can be utilized in developing sensors or fluorescence-based assays. Shi et al. (2017) synthesized benzo[c]coumarin carboxylic acids with significant fluorescence in ethanol solution and solid state, indicating the potential of similar compounds in fluorescence studies and applications (Shi et al., 2017).
properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-15-6-5-11-24(12-15)13-17-18(25)10-9-16-22(26)21(14-28-23(16)17)29-20-8-4-3-7-19(20)27-2/h3-4,7-10,14-15,25H,5-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVGKNAVBHUTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-3-(2-methoxyphenoxy)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5-(piperidin-1-yl(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441501.png)
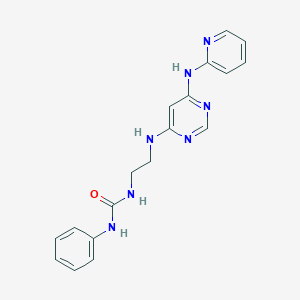

![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2441505.png)
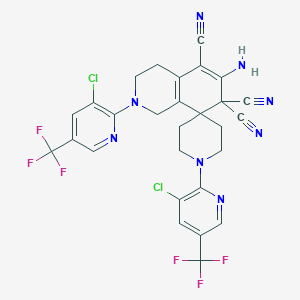
![4-(methoxymethyl)-1-{1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2441509.png)
![2-{[1-(3-Chloropyridin-4-yl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2441510.png)
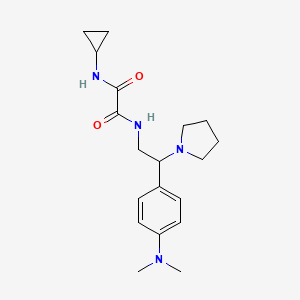
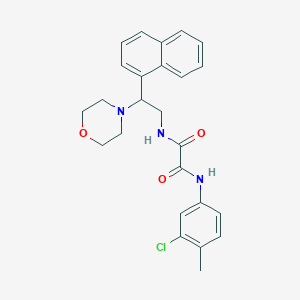
![3,4,6-Trimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2441514.png)
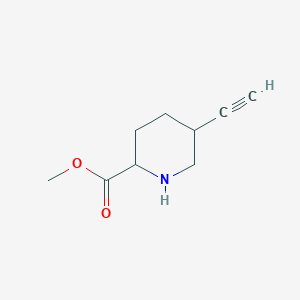
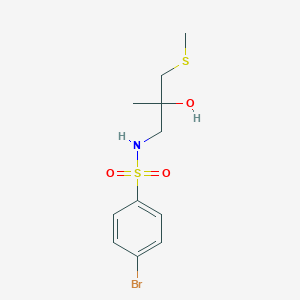
![Methyl 3-({[butyl(methyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2441520.png)